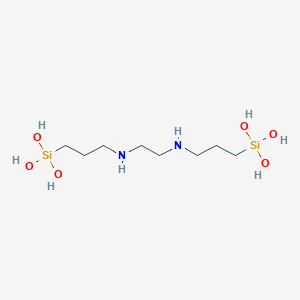
Propanedinitrile, methyl(3-oxocyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, methyl(3-oxocyclohexyl)- is an organic compound with the molecular formula C13H16N2O It is a derivative of propanedinitrile, featuring a methyl group and a 3-oxocyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, methyl(3-oxocyclohexyl)- typically involves the reaction of 3-oxocyclohexanecarbonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, methyl(3-oxocyclohexyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Primary amines.
Substitution: Substituted nitrile derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile, methyl(3-oxocyclohexyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanedinitrile, methyl(3-oxocyclohexyl)- involves its interaction with specific molecular targets. The nitrile groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The 3-oxocyclohexyl group may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile: A simpler derivative with only nitrile groups.
3-Oxocyclohexanecarbonitrile: Lacks the methyl group present in propanedinitrile, methyl(3-oxocyclohexyl)-.
Methyl 3-oxocyclohexanecarboxylate: Contains a carboxylate group instead of nitrile groups.
Uniqueness
Propanedinitrile, methyl(3-oxocyclohexyl)- is unique due to the presence of both nitrile and 3-oxocyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
409306-99-6 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-methyl-2-(3-oxocyclohexyl)propanedinitrile |
InChI |
InChI=1S/C10H12N2O/c1-10(6-11,7-12)8-3-2-4-9(13)5-8/h8H,2-5H2,1H3 |
Clave InChI |
IWAAWOKVGONNNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C#N)C1CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
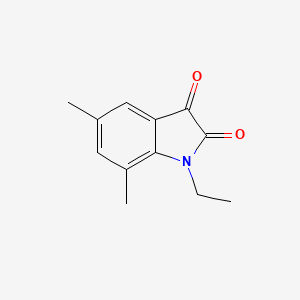
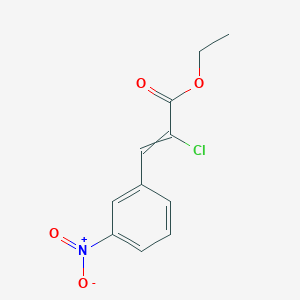
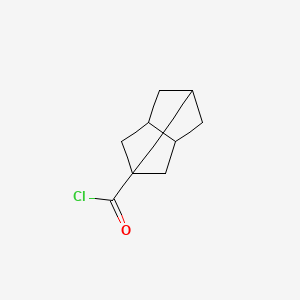
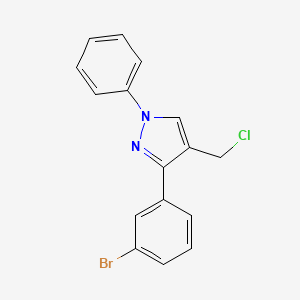
silane](/img/structure/B14256413.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
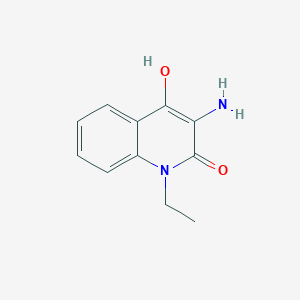
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
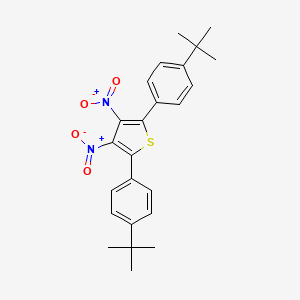
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
